5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine
Overview
Description
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a trifluoroethoxy group at the 6-position, and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine typically involves multiple steps. One common method starts with the bromination of 3-aminopyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the trifluoroethoxy group at the 6-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid: This compound has a similar structure but with an additional trifluoromethyl group at the 2-position.
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the trifluoroethoxy group but has a trifluoromethyl group at the 2-position.
6-(2,2,2-Trifluoroethoxy)-pyridin-3-ylamine: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-6-(2,2,2-trifluoroethoxy)-pyridin-3-ylamine is unique due to the combination of the bromine atom, trifluoroethoxy group, and amine group on the pyridine ring. This unique combination imparts specific chemical properties, such as enhanced reactivity and potential for diverse chemical modifications, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-5-1-4(12)2-13-6(5)14-3-7(9,10)11/h1-2H,3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXRKUTOVBEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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